Datp

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2'-Deoxyadenosine 5'-triphosphate has been reported in Homo sapiens and Bos taurus with data available.

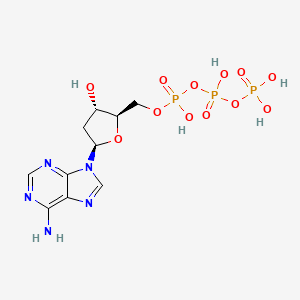

Deoxyadenosine triphosphate (this compound) is a purine nucleoside triphosphate used in cells for DNA synthesis. A nucleoside triphosphate is a molecule type that contains a nucleoside with three phosphates bound to it. This compound contains the sugar deoxyribose, a precursor in DNA synthesis whereby the two existing phosphate groups are cleaved with the remaining deoxyadenosine monophosphate being incorporated into DNA during replication. Due to its enzymatic incorporation into DNA, photoreactive this compound analogs such as N6-[4-azidobenzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (AB-dATP) and N6-[4-[3-(trifluoromethyl)-diazirin-3-yl]benzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (DB-dATP) have been used for DNA photoaffinity labeling.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to unlabeled parent cpd

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYVUBYJARFZHO-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895848 | |

| Record name | 2'-Deoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyadenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1927-31-7, 67460-17-7 | |

| Record name | dATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyformycin-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067460177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Deoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYADENOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8KCC8SH6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Role of Deoxyadenosine Triphosphate (dATP) in DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deoxyadenosine triphosphate (dATP), a cornerstone of molecular biology, plays a central and multifaceted role in the intricate process of DNA replication. This technical guide provides an in-depth exploration of this compound's functions, from its fundamental role as a building block and energy source to its critical involvement in regulatory pathways that ensure genomic integrity. This document is intended to serve as a comprehensive resource, detailing the quantitative aspects of this compound metabolism, experimental methodologies for its study, and the key signaling pathways it governs.

Core Functions of this compound in DNA Replication

The fidelity and efficiency of DNA replication are critically dependent on the precise functions of deoxyribonucleoside triphosphates (dNTPs), with this compound being a key player. Its roles can be broadly categorized into three primary areas:

-

A Fundamental Building Block: As one of the four deoxyribonucleoside triphosphates, this compound is an essential precursor for the synthesis of DNA.[1][2][3] During replication, DNA polymerases catalyze the incorporation of this compound into the nascent DNA strand, specifically opposite to thymine (B56734) (T) residues on the template strand, forming a stable adenine-thymine (A-T) base pair through two hydrogen bonds.[1] This process is fundamental to the semi-conservative replication of the genome, ensuring the faithful transmission of genetic information.

-

An Energy Source for Polymerization: The polymerization of DNA is an energetically demanding process. This compound, like other dNTPs, provides the necessary energy for the formation of the phosphodiester bond that links it to the growing DNA chain.[4] The hydrolysis of the high-energy pyrophosphate (PPi) released from this compound upon its incorporation is a coupled exergonic reaction that drives the polymerization reaction forward.[4]

-

A Critical Allosteric Regulator: Beyond its role as a substrate, this compound is a crucial allosteric regulator of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides.[2][5] This feedback inhibition is a vital mechanism for maintaining a balanced pool of dNTPs, which is essential for high-fidelity DNA synthesis.

Quantitative Data on this compound

The intracellular concentration of this compound is tightly regulated and varies depending on the cell type and the phase of the cell cycle. Imbalances in dNTP pools, including elevated levels of this compound, can be mutagenic and lead to genomic instability.[1]

| Parameter | Organism/Cell Type | Value | Reference |

| Intracellular Concentration | |||

| Xenopus eggs | 13 pmol/egg | [6] | |

| S-phase mammalian cells | Increase of up to 20-fold compared to G1 phase | [7] | |

| Non-dividing mammalian cells | 1-10 pmol/million cells | [8] | |

| Kinetic Parameters of DNA Polymerases for this compound | |||

| Km | Calf Thymus DNA Polymerase | 28-42 µM | [9] |

| KddNTP | Yeast DNA Polymerase δ | ~20 µM (for correct base pairing) | [10] |

| KddNTP | Yeast DNA Polymerase δ | 630 µM (for incorrect base pairing) | [10] |

| kpol | Yeast DNA Polymerase δ | ~1 s-1 | [10] |

Experimental Protocols

The study of this compound's role in DNA replication relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Quantification of Intracellular this compound Pools

Accurate measurement of intracellular dNTP concentrations is crucial for understanding the regulation of DNA replication. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[5][8]

Protocol: dNTP Quantification by HPLC-MS/MS

-

Cell Extraction:

-

Harvest cultured cells by trypsinization or scraping.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Extract dNTPs by adding an equal volume of ice-cold methanol (B129727) and water.[8]

-

Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.[8]

-

Collect the supernatant containing the dNTPs.

-

-

Sample Preparation:

-

HPLC-MS/MS Analysis:

-

Use a porous graphitic carbon chromatography column for separation.[8]

-

Employ an elution gradient of ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile.[8]

-

Perform mass spectrometry in multiple reaction monitoring (MRM) mode for specific detection and quantification of this compound.

-

DNA Polymerase Activity Assay

This assay measures the ability of a DNA polymerase to incorporate dNTPs into a DNA strand, providing insights into enzyme kinetics and fidelity.

Protocol: Primer Extension-Based DNA Polymerase Activity Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

DNA template-primer duplex.

-

DNA polymerase of interest.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

-

A mixture of dGTP, dCTP, and dTTP.

-

The limiting dNTP, this compound, at various concentrations.

-

Optionally, a radiolabeled or fluorescently labeled dNTP for detection.

-

-

-

Reaction Incubation:

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg²⁺ ions).

-

-

Product Analysis:

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the extended primers using autoradiography (for radiolabeled dNTPs) or fluorescence imaging.

-

Quantify the amount of product to determine the rate of this compound incorporation.

-

Site-Directed Mutagenesis to Study this compound's Role

Site-directed mutagenesis allows for the introduction of specific mutations into DNA sequences, enabling the study of the functional consequences of altered this compound incorporation or DNA polymerase fidelity.

Protocol: PCR-Based Site-Directed Mutagenesis

-

Primer Design:

-

PCR Amplification:

-

Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) and the plasmid DNA containing the target sequence as a template.

-

Use a low number of cycles (e.g., 12-18) to minimize the chance of secondary mutations.[11]

-

-

Digestion of Parental DNA:

-

Digest the parental, non-mutated DNA template with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated (mutant) DNA intact.[11]

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

-

Selection and Sequencing:

-

Select for transformed colonies and isolate plasmid DNA.

-

Verify the desired mutation by DNA sequencing.

-

Signaling Pathways and Logical Relationships

The intricate regulation of DNA replication involves complex signaling pathways and logical relationships. Graphviz diagrams are provided below to visualize these processes.

Caption: Incorporation of this compound into the nascent DNA strand by DNA polymerase.

Caption: Allosteric regulation of Ribonucleotide Reductase (RNR) by ATP and this compound.

Caption: Experimental workflow for the quantification of intracellular this compound.

Conclusion

Deoxyadenosine triphosphate is far more than a simple monomer in the DNA polymer. Its roles as a substrate, an energy source, and a critical allosteric regulator underscore its central importance in maintaining the integrity of the genome. A thorough understanding of the quantitative aspects of this compound metabolism and the pathways it influences is essential for researchers in molecular biology, genetics, and for professionals in drug development targeting DNA replication processes in pathogens or cancer cells. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for the continued investigation of this vital molecule.

References

- 1. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 4. idtdna.com [idtdna.com]

- 5. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 6. The role of dNTP metabolites in control of the embryonic cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 12. Site-Directed Mutagenesis [protocols.io]

An In-Depth Technical Guide to 2'-Deoxyadenosine 5'-Triphosphate (dATP): Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine 5'-triphosphate (dATP) is a purine (B94841) nucleotide that serves as one of the four fundamental building blocks for the synthesis of deoxyribonucleic acid (DNA).[1] Comprising a deoxyribose sugar, the nitrogenous base adenine (B156593), and a triphosphate group, this compound is central to the processes of DNA replication and repair.[1][2] Beyond its canonical role as a substrate for DNA polymerases, this compound is a critical allosteric effector in nucleotide metabolism and a key signaling molecule in programmed cell death. Its precise regulation is paramount for maintaining genomic stability, and its dysregulation is implicated in various pathological states, including immunodeficiencies and cancer, making it a molecule of significant interest in drug development.[3][4] This guide provides a comprehensive technical overview of the structure, chemical properties, biological functions, and experimental methodologies related to this compound.

Molecular Structure and Identification

The molecular structure of this compound consists of three distinct components: an adenine base, a 2'-deoxyribose sugar, and a linear triphosphate chain attached to the 5' carbon of the sugar.[2] The adenine, a purine, is linked to the 1' carbon of the deoxyribose via a β-N-glycosidic bond.[3] The key feature distinguishing this compound from its ribonucleotide counterpart, adenosine (B11128) triphosphate (ATP), is the absence of a hydroxyl (-OH) group at the 2' position of the pentose (B10789219) sugar, which instead has a hydrogen atom.[2][5] This single modification fundamentally directs its incorporation into DNA rather than RNA.

Caption: Logical components of the this compound molecule.

Table 1: Chemical Identifiers for this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | ({--INVALID-LINK--phosphoryl}oxy)phosphonic acid | [6] |

| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ (Free Acid) | [3] |

| Molar Mass | 491.18 g/mol (Free Acid) | [2][3] |

| CAS Number | 1927-31-7 |[7] |

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its biological function and its handling in experimental settings. It is typically supplied as a stable aqueous solution of its sodium or lithium salt.[3][8] Lithium salts, in particular, offer greater resistance to degradation from repeated freeze-thaw cycles.[8][9]

Table 2: Quantitative Physicochemical Properties of this compound

| Property | Value | Conditions / Notes | Reference(s) |

|---|---|---|---|

| Appearance | White to off-white powder (anhydrous) | Often handled as a clear, colorless aqueous solution. | [3] |

| Solubility | > 50 mg/mL | In aqueous solutions at neutral pH. | [3] |

| UV Absorption (λmax) | 259 nm | In neutral aqueous buffer (e.g., pH 7.0). | [9][10] |

| Molar Extinction Coefficient (ε) | 15,400 M⁻¹cm⁻¹ | At 259 nm, pH 7.0. | [9][10] |

| pKa Values | ~4.0<2~6.5 | Adenine N1 protonationInner phosphate (B84403) groupsTerminal γ-phosphate | [3] |

| Optimal Storage pH | 7.5 - 8.2 | Acidic pH can cause hydrolysis. | [3][8] |

| Storage Temperature | -20°C (long-term) | Stable for months to years when stored frozen. | [11][12] |

| Half-life (in vivo) | ~4 minutes | In rapidly dividing cells during S-phase. |[3] |

Biological Functions and Signaling Pathways

This compound's roles extend well beyond being a simple monomer for DNA. It is a sophisticated molecule involved in the regulation of its own synthesis and in critical cellular decisions like apoptosis.

Substrate for DNA Synthesis and Repair

The primary function of this compound is to serve as a substrate for DNA polymerases during replication and repair.[1] In the process of DNA elongation, the 3'-hydroxyl group of the growing DNA strand performs a nucleophilic attack on the α-phosphate of an incoming this compound molecule that is complementary to a thymine (B56734) base on the template strand.[2] This reaction forms a phosphodiester bond and releases a pyrophosphate (PPi) molecule, providing the thermodynamic driving force for the polymerization reaction.[1][2]

Caption: Role of this compound in DNA polymerase-mediated strand elongation.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

Maintaining a balanced pool of all four deoxyribonucleoside triphosphates (dNTPs) is crucial for the fidelity of DNA replication.[13] this compound plays a central role in this regulation through feedback inhibition of ribonucleotide reductase (RNR), the enzyme that catalyzes the rate-limiting step in dNTP synthesis—the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[3]

High concentrations of this compound bind to an allosteric activity site (a-site) on RNR, which inhibits the enzyme's overall catalytic activity.[13][14] This prevents the overproduction of all dNTPs. In human RNR, this compound binding stabilizes an inactive, ring-shaped hexameric form of the enzyme's large subunit, preventing the small subunit from accessing the active site.[14]

Caption: Allosteric feedback inhibition of RNR by this compound.

Role in Apoptosis

This compound is a critical, non-protein cofactor in the intrinsic pathway of apoptosis. Following mitochondrial stress, cytochrome c is released into the cytosol, where it binds to the Apoptotic Protease Activating Factor 1 (Apaf-1).[15][16] This binding event, in the presence of this compound, induces a conformational change in Apaf-1, causing it to hydrolyze its bound this compound to dADP.[15][17] The subsequent exchange of dADP for a fresh molecule of cytosolic this compound triggers the oligomerization of seven Apaf-1 molecules into a wheel-shaped complex known as the apoptosome.[15][18] The assembled apoptosome then recruits and activates procaspase-9, which in turn activates downstream effector caspases (e.g., caspase-3), leading to the execution of apoptosis.[16] The accumulation of high levels of this compound, as seen in adenosine deaminase (ADA) deficiency, can be toxic and promote apoptosis in lymphocytes.[4]

Caption: Role of this compound in the formation of the apoptosome.

Experimental Protocols and Methodologies

Accurate quantification and functional analysis of this compound are essential for research and diagnostics. Standard laboratory techniques include spectrophotometry, chromatography, and enzymatic assays.

Quantification of this compound

UV Spectrophotometry: A rapid method for determining the concentration of a purified this compound solution utilizes the Beer-Lambert law (A = εcl). The absorbance of the solution is measured at 259 nm.

-

Protocol:

-

Prepare a dilution of the this compound stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Use a UV-Vis spectrophotometer to measure the absorbance (A) at 259 nm against a buffer blank.[19]

-

Calculate the concentration (c) using the formula: c (mol/L) = A / (ε * l), where ε is the molar extinction coefficient (15,400 L·mol⁻¹·cm⁻¹) and l is the cuvette path length in cm.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of this compound and for quantifying it within complex biological mixtures.[12] Reverse-phase or ion-exchange chromatography coupled with UV detection can separate this compound from other nucleotides and potential contaminants like dADP and dAMP.[20][21]

-

General Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components of the sample interact differently with the adsorbent, causing them to separate as they flow out of the column. This allows for both qualitative and quantitative analysis.[22][23] Purity is typically assessed as ≥99% for research-grade this compound.[9][10]

In Vitro DNA Polymerase Activity Assay

This protocol measures the incorporation of nucleotides into a DNA strand by a DNA polymerase, a fundamental assay for studying enzyme kinetics and inhibition.

-

Objective: To quantify the amount of dNTPs (including this compound) incorporated into an acid-insoluble DNA polymer over time.

-

Materials:

-

Purified DNA Polymerase

-

Activated DNA template (e.g., activated calf thymus DNA) or a specific primer-template duplex

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

-

dNTP mix (dCTP, dGTP, dTTP)

-

Radiolabeled this compound (e.g., [α-³²P]-dATP or [³H]-dATP)

-

Stop Solution (e.g., 100 mM EDTA)

-

Cold 10% Trichloroacetic Acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Detailed Methodology: [24][25][26]

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the master reaction mixture. For a 50 µL reaction, this typically includes: reaction buffer, activated DNA template, unlabeled dNTPs, and the radiolabeled this compound.

-

Enzyme Dilution: Prepare a series of dilutions of the DNA polymerase to ensure the reaction proceeds within a linear range.

-

Initiate Reaction: Add the diluted DNA polymerase to the reaction mix to start the reaction. Include a no-enzyme control.

-

Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes). Time course experiments are recommended to ensure linearity.

-

Stop Reaction: Terminate the reaction by adding an equal volume of stop solution.

-

Precipitation: Precipitate the newly synthesized, radiolabeled DNA by adding cold 10% TCA. Place on ice for 30 minutes.

-

Filtration: Collect the acid-insoluble precipitate by vacuum filtration through a glass fiber filter. Wash the filter multiple times with cold 5% TCA and then with ethanol (B145695) to remove unincorporated nucleotides.

-

Quantification: Place the dried filter into a scintillation vial with scintillation fluid. Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Convert CPM to moles of incorporated this compound using the specific activity of the radiolabeled stock. One unit of polymerase activity is often defined as the amount of enzyme that incorporates 10 nmol of total nucleotides into acid-insoluble material in 30 minutes at a specific temperature.[25][26]

-

Caption: Workflow for a DNA polymerase activity assay.

Conclusion

2'-Deoxyadenosine 5'-triphosphate is a molecule of fundamental importance in molecular biology, crucial for the integrity of genetic information. Its structure is finely tuned for its role as a DNA precursor, while its chemical properties allow for precise regulation of its availability and function. The multifaceted roles of this compound as a substrate in DNA synthesis, an allosteric regulator of nucleotide metabolism, and a signaling molecule in apoptosis underscore its deep integration into core cellular processes. A thorough understanding of these characteristics, combined with robust experimental methodologies, is essential for researchers in basic science and is critical for the development of novel therapeutics targeting DNA replication and cell death pathways.

References

- 1. This compound: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 2. This compound: What Is Deoxyadenosine Triphosphate? [excedr.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Deoxyadenosine triphosphate - Wikipedia [en.wikipedia.org]

- 5. biologyonline.com [biologyonline.com]

- 6. Showing Compound this compound (FDB022674) - FooDB [foodb.ca]

- 7. CAS 1927-31-7: this compound | CymitQuimica [cymitquimica.com]

- 8. bioline.com [bioline.com]

- 9. meridianbioscience.com [meridianbioscience.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. meridianbioscience.com [meridianbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Allosteric Inhibition of Human Ribonucleotide Reductase by this compound Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Formation of apoptosome is initiated by cytochrome c-induced this compound hydrolysis and subsequent nucleotide exchange on Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Outlining UV-Vis DNA Quantification [denovix.com]

- 20. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. agilent.com [agilent.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. promega.jp [promega.jp]

The Multifaceted Role of Deoxyadenosine Triphosphate (dATP) in Cellular Homeostasis and Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of deoxyadenosine (B7792050) triphosphate (dATP) within the cellular environment. Beyond its fundamental role as a DNA building block, this compound is a critical signaling molecule and an allosteric regulator, with its concentration and activity being tightly controlled to maintain cellular health. Dysregulation of this compound levels is implicated in various pathological states, making its metabolic and signaling pathways attractive targets for therapeutic intervention.

Core Functions of this compound

Deoxyadenosine triphosphate is a purine (B94841) nucleoside triphosphate that plays several vital roles in the cell.[1]

-

DNA Synthesis and Repair: As one of the four deoxyribonucleoside triphosphates (dNTPs), this compound is an essential precursor for DNA replication and repair.[1] DNA polymerases incorporate this compound into a growing DNA strand opposite a thymine (B56734) base in the template strand, forming a crucial A-T base pair.[1] The fidelity of this process is paramount for maintaining genomic stability.

-

Allosteric Regulation of Ribonucleotide Reductase (RNR): The intracellular concentration of dNTPs is meticulously regulated, primarily by the enzyme ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This compound acts as a potent allosteric inhibitor of RNR.[2] High levels of this compound bind to an activity site on the large subunit (RRM1) of RNR, inducing a conformational change that inhibits the enzyme's overall activity.[2] This negative feedback loop prevents the overproduction of dNTPs, which can be mutagenic.

-

Apoptosis Induction: this compound is a critical cofactor in the intrinsic pathway of apoptosis, or programmed cell death. Upon mitochondrial damage, cytochrome c is released into the cytoplasm and binds to the apoptotic protease-activating factor 1 (Apaf-1).[3][4] This binding, in the presence of this compound, triggers a conformational change in Apaf-1, leading to its oligomerization into a heptameric structure known as the apoptosome.[3] The apoptosome then recruits and activates procaspase-9, initiating a caspase cascade that culminates in cell death.

Quantitative Data on this compound

The precise quantification of intracellular this compound levels and its binding affinities to key proteins is crucial for understanding its physiological and pathological roles.

| Parameter | Organism/Cell Line/Enzyme | Value | Reference(s) |

| Intracellular this compound Concentration | |||

| HL-60 (Human Leukemia) | 7.22 µM | [5] | |

| PANC-1 (Human Pancreatic Cancer) | ~15 pmol/10^6 cells | [6] | |

| H1975 (Human Lung Cancer) | ~10 pmol/10^6 cells | [6] | |

| HepG2 (Human Liver Cancer) | ~1.5 pmol/10^6 cells | [6] | |

| H23 (Human Lung Cancer) | ~6 pmol/10^6 cells | [6] | |

| Embryonic Chick Cardiomyocytes | Basal: ~20 µM | [7] | |

| Binding Affinity (Kd) | |||

| This compound to E. coli RNR (h-sites) | Escherichia coli | 30 nM | [8] |

| ATP to P. copri NrdD (a-site) | Prevotella copri | 25 µM | [9] |

| This compound to P. copri NrdD (a-site) | Prevotella copri | 23 µM | [9] |

Signaling and Regulatory Pathways

The intricate roles of this compound in cellular regulation are best understood by visualizing the molecular pathways in which it participates.

Allosteric Inhibition of Human Ribonucleotide Reductase by this compound

High concentrations of this compound act as a negative feedback inhibitor of RNR. Binding of this compound to the activity site (A-site) on the RRM1 subunit induces the formation of a stable, inactive hexameric ring (α6). This structure prevents the interaction between the large (RRM1) and small (RRM2/p53R2) subunits, which is essential for radical transfer and catalytic activity.

This compound-Dependent Apoptosome Formation and Caspase Activation

In the intrinsic apoptotic pathway, this compound plays a crucial role in the activation of Apaf-1. The binding of cytochrome c to Apaf-1 induces the hydrolysis of a bound this compound molecule, leading to a conformational change that allows for the exchange of dADP for a new this compound molecule. This this compound-bound, cytochrome c-associated Apaf-1 then oligomerizes to form the apoptosome, which recruits and activates procaspase-9.

Experimental Protocols

Measurement of Intracellular dNTP Pools by HPLC-MS/MS

This protocol describes a method for the extraction and quantification of intracellular dNTPs from cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7, Jurkat)

-

Ice-cold 60% methanol

-

Deionized water

-

Centrifuge

-

Speed vacuum concentrator

-

HPLC-MS/MS system with a porous graphitic carbon column

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation.

-

For suspension cells, pellet directly by centrifugation.

-

-

Nucleotide Extraction:

-

Resuspend the cell pellet in a known volume of ice-cold 60% methanol.

-

Incubate at -20°C for at least 30 minutes to precipitate macromolecules.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

-

Sample Preparation:

-

Transfer the supernatant to a new tube.

-

Dry the supernatant completely using a speed vacuum concentrator.

-

Resuspend the dried nucleotide extract in a known volume of deionized water.

-

-

HPLC-MS/MS Analysis:

-

Inject a known volume of the resuspended extract onto the HPLC-MS/MS system.

-

Separate the nucleotides using a gradient elution on a porous graphitic carbon column.

-

Detect and quantify the dNTPs using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Use external standards of known concentrations to generate a standard curve for absolute quantification.

-

In Vitro Reconstitution of the Apoptosome and Caspase-9 Activation Assay

This protocol outlines the in vitro assembly of the apoptosome and the subsequent measurement of caspase-9 activity.

Materials:

-

Recombinant human Apaf-1

-

Recombinant human procaspase-9

-

Horse heart cytochrome c

-

This compound solution

-

Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC)

-

Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)

-

96-well microplate reader with fluorescence detection

Procedure:

-

Apoptosome Assembly:

-

In a microcentrifuge tube on ice, combine assay buffer, recombinant Apaf-1, and cytochrome c.

-

Initiate the reaction by adding this compound to a final concentration of 1 mM.

-

Incubate the mixture at 30°C for 1 hour to allow for apoptosome formation.

-

-

Caspase-9 Activation:

-

Add recombinant procaspase-9 to the apoptosome mixture.

-

Continue the incubation at 30°C for an additional 30 minutes to allow for procaspase-9 activation.

-

-

Measurement of Caspase-9 Activity:

-

Add the caspase-9 fluorogenic substrate to the reaction mixture.

-

Immediately transfer the reaction to a 96-well plate.

-

Measure the increase in fluorescence over time using a microplate reader (Excitation: ~400 nm, Emission: ~505 nm).

-

The rate of fluorescence increase is proportional to the caspase-9 activity.

-

Conclusion

Deoxyadenosine triphosphate is a molecule of central importance in cellular biology, with its functions extending far beyond its role as a simple building block of DNA. Its intricate involvement in the allosteric regulation of dNTP pools and the initiation of apoptosis highlights its significance in maintaining cellular homeostasis. A thorough understanding of the molecular mechanisms governing this compound's functions and the development of robust experimental protocols to study these processes are critical for advancing our knowledge of fundamental cellular processes and for the development of novel therapeutic strategies targeting diseases characterized by dysregulated cell proliferation and death. The methodologies and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Ribonucleotide reductase large subunit (RRM1) as a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atomic structure of the apoptosome: mechanism of cytochrome c- and this compound-mediated activation of Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cusabio.com [cusabio.com]

- 6. Allosteric Inhibition of Human Ribonucleotide Reductase by this compound Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Intracellular [this compound] Enhances Cardiac Contraction in Embryonic Chick Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A nitrocellulose filter binding assay for ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

dATP vs. ATP: A Comprehensive Technical Guide to Their Structural and Functional Divergence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine triphosphate (dATP) and adenosine (B11128) triphosphate (ATP) are fundamental molecules in cellular biology, sharing a similar purine (B94841) base and a triphosphate chain. However, a subtle structural distinction—the presence or absence of a 2'-hydroxyl group on the pentose (B10789219) sugar—gives rise to profoundly different functional roles. This technical guide provides an in-depth exploration of the structural and functional differences between this compound and ATP, with a focus on their implications in key cellular processes and drug development. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to offer a comprehensive resource for researchers in the life sciences.

Core Structural Differences

The primary structural difference between this compound and ATP lies in the sugar moiety. ATP contains a ribose sugar, characterized by a hydroxyl (-OH) group at the 2' position of the pentose ring. In contrast, this compound contains a deoxyribose sugar, where this 2'-hydroxyl group is replaced by a hydrogen atom.[1][2][3][4] This seemingly minor alteration has significant consequences for the molecule's chemical properties, enzymatic recognition, and biological function.

| Feature | This compound (Deoxyadenosine Triphosphate) | ATP (Adenosine Triphosphate) |

| Sugar | 2'-deoxyribose | Ribose |

| 2' Position | Hydrogen (-H) | Hydroxyl (-OH) |

| Primary Role | Building block of DNA[1] | Energy currency, building block of RNA[4] |

Quantitative Data Summary

The distinct roles of this compound and ATP are reflected in their cellular concentrations and their interactions with various enzymes.

Table 2.1: Cellular Concentrations of dNTPs and ATP

The intracellular concentrations of dNTPs are tightly regulated and are significantly lower than those of ATP, especially in non-proliferating cells.[5][6]

| Nucleotide | Concentration Range (µM) in Mammalian Cells | Notes |

| This compound | 7.22 - 21[7][8] | Levels fluctuate with the cell cycle, peaking in S phase. |

| dGTP | ~5[9] | Tightly regulated to prevent mutations. |

| dCTP | 4.96 - ~50[8][10][11] | Can increase significantly upon removal of thymidine (B127349) from the medium.[11] |

| dTTP | 24.52 - 65[6][8] | Can be synthesized from exogenous thymidine.[6] |

| ATP | 1000 - 5000 | Generally higher in normal cells compared to cancer cells.[12] |

Table 2.2: Kinetic and Binding Affinity Parameters

The differential recognition of this compound and ATP by enzymes is critical for their specific functions.

| Enzyme/Protein | Ligand | Parameter | Value | Organism/System |

| Ribonucleotide Reductase (RNR) | ||||

| E. coli Class Ia (Allosteric Site 1) | This compound | Kd | ~6 µM[13] | Escherichia coli |

| ATP | Kd | ~120 µM[13][14] | Escherichia coli | |

| Anaerobic RNR | This compound | Ki | 74 ± 24 µM[15] | |

| ATP | KL | 0.67 ± 0.12 mM[15] | ||

| Murine RNR (Specificity Site) | This compound | Kd | 0.07 µM[16][17] | Murine |

| Murine RNR (Activity Site) | This compound | Kd | 1.5 µM[16][17] | Murine |

| Apaf-1 | This compound/ATP | - | 10-fold higher affinity for this compound | Mammalian |

| DNA Polymerase | ||||

| Taq DNA Polymerase | This compound | Km | Varies with template and conditions | Thermus aquaticus |

| Human DNA Polymerase α | This compound | Km | Varies with template and conditions | Human |

Functional Divergence in Key Cellular Processes

The structural differences between this compound and ATP dictate their distinct and sometimes opposing roles in fundamental cellular processes.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

Ribonucleotide reductase is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. The activity of RNR is tightly controlled by the allosteric binding of ATP and this compound.

-

ATP as an Activator: ATP binding to the activity site of RNR generally promotes its active conformation, stimulating the production of all four dNTPs.[18]

-

This compound as an Inhibitor: In contrast, high concentrations of this compound act as a potent feedback inhibitor of RNR.[18] this compound binding to a separate allosteric inhibitory site induces a conformational change that leads to the formation of inactive oligomeric structures. In human RNR, this compound stabilizes an inactive hexameric ring (α6), while in E. coli, it promotes the formation of an inactive α4β4 ring.[18][19] This inhibition is crucial for maintaining a balanced pool of dNTPs and preventing the mutagenic effects of dNTP excess.

References

- 1. What is the mechanism of Clofarabine? [synapse.patsnap.com]

- 2. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Are DNA precursors concentrated at replication sites? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Deoxycytidine triphosphate (dCTP) | nucleoside triphosphate and a precursor for DNA synthesis | CAS# 2056-98-6 | InvivoChem [invivochem.com]

- 11. Lack of specific correlation of the deoxycytidine triphosphate pool level with rate of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 14. How ATP and this compound Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Allosteric Inhibition of Human Ribonucleotide Reductase by this compound Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Biosynthesis of Deoxyadenosine Triphosphate (dATP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of deoxyadenosine (B7792050) triphosphate (dATP), a critical precursor for DNA replication and repair. The document details the enzymatic pathways, regulatory mechanisms, and experimental methodologies relevant to the study of this compound metabolism. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and application in research and drug development.

Introduction

Deoxyadenosine triphosphate (this compound) is one of the four deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks of DNA. The cellular concentration of this compound is tightly regulated to ensure high-fidelity DNA synthesis and to prevent mutagenic events that can arise from imbalanced dNTP pools.[1] Dysregulation of this compound biosynthesis is implicated in various pathological conditions, including cancer and immunodeficiency disorders, making the enzymes in this pathway attractive targets for therapeutic intervention.[2] This guide explores the primary de novo and salvage pathways responsible for this compound synthesis, the intricate allosteric regulation of these pathways, and detailed protocols for their experimental investigation.

Biosynthesis Pathways of this compound

The intracellular pool of this compound is maintained through two primary routes: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway is the primary route for this compound synthesis and involves the conversion of ribonucleotides to deoxyribonucleotides. This process can be conceptually divided into two main stages:

-

Reduction of ADP to dADP: The rate-limiting step in de novo dNTP synthesis is catalyzed by the enzyme ribonucleotide reductase (RNR) .[2] RNR converts adenosine (B11128) diphosphate (B83284) (ADP) to deoxyadenosine diphosphate (dADP) by reducing the 2'-hydroxyl group of the ribose sugar.[3] This reaction is a complex free-radical process that requires a delicate interplay between the enzyme's subunits.[4][5]

-

Phosphorylation of dADP to this compound: The newly synthesized dADP is then phosphorylated to this compound by the enzyme nucleoside diphosphate kinase (NDPK) , which catalyzes the transfer of a phosphate (B84403) group from ATP to dADP.

Salvage Pathway

The salvage pathway provides an alternative route for this compound synthesis by recycling deoxyadenosine from the degradation of DNA or from extracellular sources. This pathway is particularly important in cells that have a limited capacity for de novo synthesis. The key enzymatic steps are:

-

Phosphorylation of Deoxyadenosine to dAMP: Deoxyadenosine kinase (dAK) or adenosine kinase (AK) catalyzes the phosphorylation of deoxyadenosine to deoxyadenosine monophosphate (dAMP).

-

Phosphorylation of dAMP to dADP: Adenylate kinase (AK) , also known as myokinase, is responsible for the phosphorylation of dAMP to dADP.[6]

-

Phosphorylation of dADP to this compound: Similar to the de novo pathway, pyruvate (B1213749) kinase (PK) or nucleoside diphosphate kinase (NDPK) can catalyze the final phosphorylation step from dADP to this compound.[5][7]

Regulatory Mechanisms

The biosynthesis of this compound is exquisitely regulated to maintain a balanced pool of dNTPs for DNA synthesis. The primary point of regulation is the enzyme ribonucleotide reductase (RNR).

Allosteric Regulation of Ribonucleotide Reductase

RNR activity is controlled by a complex interplay of allosteric effectors that bind to distinct regulatory sites on the enzyme.[8]

-

Activity Site: The overall activity of RNR is regulated by the binding of ATP (activator) or this compound (inhibitor) to the activity site. High levels of this compound act as a negative feedback inhibitor, shutting down the production of all dNTPs.[9][10]

-

Specificity Site: The substrate specificity of RNR is modulated by the binding of ATP, this compound, dTTP, or dGTP to the specificity site. The binding of these effectors alters the enzyme's conformation, thereby determining which ribonucleotide substrate will be reduced. For example, the binding of dGTP promotes the reduction of ADP to dADP.[6]

The intricate allosteric regulation of RNR ensures a balanced supply of all four dNTPs, which is crucial for the fidelity of DNA replication.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in this compound biosynthesis and the cellular concentrations of this compound and its precursors. These values can vary depending on the organism, cell type, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax or kcat | Reference |

| Ribonucleotide Reductase (Class Ia) | ADP | E. coli | 10-50 | 5-15 s-1 (kcat) | Varies across studies |

| Adenylate Kinase 1 (AK1) | dADP | Human | ~200 | Not widely reported | [6] |

| Pyruvate Kinase (M1 isoform) | ADP | Rabbit Muscle | 300 | ~700 U/mg | [11] |

| Pyruvate Kinase | dADP | Not Specified | Higher Km than ADP | Lower Vmax than ADP | General observation |

Table 2: Cellular Concentrations of this compound and its Precursors

| Metabolite | Cell Type | Concentration (µM) | Reference |

| This compound | Mammalian cells (non-dividing) | < 1 | [12] |

| This compound | T4 phage-infected E. coli | ~65 | [13][14] |

| ADP | Mammalian cells | 100 - 1000 | [13][15] |

| dADP | Not widely reported | Very low | - |

| ATP | Mammalian cells | 1000 - 10000 | [14][16][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quantification of Intracellular dNTP Pools by HPLC-MS/MS

This protocol describes a sensitive method for the direct quantification of intracellular dNTPs from cell or tissue samples.[12][18]

1. Nucleotide Extraction: a. Harvest cells by centrifugation and wash with ice-cold PBS. b. Resuspend the cell pellet in a fixed volume of ice-cold extraction solvent (e.g., 60% methanol). c. Lyse the cells by sonication or freeze-thaw cycles on ice. d. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the nucleotides.

2. HPLC-MS/MS Analysis: a. Use a porous graphitic carbon chromatography column for separation. b. Employ an elution gradient of ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile. c. Set the mass spectrometer to operate in negative ion mode with multiple reaction monitoring (MRM) for each dNTP. d. Construct calibration curves for each dNTP using standards of known concentrations.

3. Data Analysis: a. Integrate the peak areas for each dNTP in the samples and standards. b. Quantify the amount of each dNTP in the samples by comparing their peak areas to the respective calibration curves. c. Normalize the dNTP amounts to the number of cells or total protein content.

Ribonucleotide Reductase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure RNR activity by coupling the reaction to NADPH oxidation.[19]

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA). b. Add the RNR substrate (e.g., CDP or ADP), allosteric effectors (e.g., ATP), and a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH). c. Add the purified RNR enzyme to initiate the reaction.

2. Spectrophotometric Measurement: a. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. b. Record the absorbance at regular intervals for a set period.

3. Calculation of Activity: a. Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. b. Use the molar extinction coefficient of NADPH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of dNDP formation. c. Express the enzyme activity in units (µmol of product formed per minute) per milligram of protein.

Adenylate Kinase Activity Assay

This protocol describes a coupled enzyme assay to determine adenylate kinase activity.[20][21]

1. Reaction Principle: a. Adenylate kinase catalyzes the reaction: 2 ADP → ATP + AMP. b. The ATP produced is used by hexokinase to phosphorylate glucose to glucose-6-phosphate. c. Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.

2. Assay Procedure: a. Prepare a reaction mixture containing ADP, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase in a suitable buffer. b. Add the sample containing adenylate kinase to initiate the reaction. c. Monitor the increase in absorbance at 340 nm due to the formation of NADPH.

3. Calculation of Activity: a. Calculate the rate of NADPH formation from the change in absorbance over time. b. Relate the rate of NADPH formation to the activity of adenylate kinase.

Pyruvate Kinase Activity Assay with dADP

This protocol is adapted from standard pyruvate kinase assays to specifically measure the phosphorylation of dADP.[5][7]

1. Reaction Principle: a. Pyruvate kinase catalyzes the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to dADP, producing pyruvate and this compound. b. The pyruvate produced is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+.

2. Assay Procedure: a. Prepare a reaction mixture containing PEP, dADP, NADH, and LDH in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2). b. Add the purified pyruvate kinase or cell lysate to start the reaction. c. Monitor the decrease in absorbance at 340 nm as NADH is consumed.

3. Data Analysis: a. Determine the initial reaction velocity from the linear phase of the absorbance curve. b. Use the molar extinction coefficient of NADH to calculate the rate of pyruvate formation, which is equivalent to the rate of this compound synthesis. c. To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of dADP.

Experimental Workflows in Drug Development

The study of this compound biosynthesis is crucial for the development of novel therapeutics, particularly in oncology. The following workflow illustrates a typical process for screening and characterizing inhibitors of ribonucleotide reductase.

Conclusion

The biosynthesis of this compound is a fundamental cellular process with significant implications for genome integrity and cell proliferation. A thorough understanding of the enzymes, pathways, and regulatory networks involved is essential for researchers in molecular biology, genetics, and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the intricacies of this compound metabolism and to develop novel therapeutic strategies targeting this vital pathway.

References

- 1. The energy landscape of adenylate kinase during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 3. researchgate.net [researchgate.net]

- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 5. [Human adenylate kinases - classification, structure, physiological and pathological importance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic basis for a connection between the catalytic step and slow opening dynamics of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measured cellular ADP content versus calculat - Mammals - BNID 110946 [bionumbers.hms.harvard.edu]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. What is the concentration of ATP and ADP in living cells? | AAT Bioquest [aatbio.com]

- 14. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Adenylate Kinase-Catalyzed Reactions of AMP in Pieces: Specificity for Catalysis at the Nucleoside Activator and Dianion Catalytic Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. schrodinger.com [schrodinger.com]

- 18. researchgate.net [researchgate.net]

- 19. dNTPs: Functions, Metabolism, Interactions, and LC-MS/MS Analysis - Creative Proteomics [creative-proteomics.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Pyruvate Kinase Activity Assay Kit (ab83432 / K709) | Abcam [abcam.com]

dATP as an Allosteric Regulator of Ribonucleotide Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of deoxyadenosine (B7792050) triphosphate (dATP) as an allosteric regulator of ribonucleotide reductase (RNR). RNRs are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1][2][3] This process is the rate-limiting step in de novo DNA synthesis and is tightly controlled to ensure a balanced supply of deoxyribonucleoside triphosphates (dNTPs) for DNA replication and repair.[4][5] The intricate allosteric regulation of RNR activity, particularly by this compound, is fundamental to cellular homeostasis and presents a key target for therapeutic intervention.[2][6]

The Core Mechanism: Allosteric Inhibition by this compound

Ribonucleotide reductases possess two distinct allosteric sites that govern their activity and substrate specificity: the activity site (a-site) and the specificity site (s-site) .[4] The a-site binds either ATP, which activates the enzyme, or this compound, which is a potent inhibitor of overall RNR activity.[4][7] The s-site binds various dNTPs to modulate the enzyme's preference for its four ribonucleotide substrates (ADP, GDP, CDP, UDP), ensuring a balanced production of all dNTPs.[1][4][8]

The primary mechanism of this compound-mediated inhibition involves a significant conformational change in the RNR enzyme, leading to the formation of inactive higher-order oligomeric structures.[3][4][9] This structural rearrangement prevents the productive interaction between the two essential subunits of the most common class of RNRs (Class Ia): the catalytic α subunit (also known as R1) and the radical-generating β subunit (also known as R2).[1][2]

Structural Basis of Inhibition

Upon binding to the a-site, located in the N-terminal ATP-cone domain of the α subunit, this compound induces a conformational change that promotes the assembly of inactive oligomers.[1][7] The specific nature of this inhibited state can vary between species:

-

Human RNR: In the presence of inhibitory concentrations of this compound, the human RNR α subunit assembles into a stable, ring-shaped hexamer (α6).[1][2][9] In this configuration, the active sites are oriented towards the interior of the ring, sterically hindering the access of the β subunit.[1][2] This sequestration of the catalytic sites effectively shuts down enzyme activity.[1][2] Interestingly, ATP can also induce the formation of an α6 hexamer, but this complex is less stable and can associate with the β subunit to form an active enzyme.[1][2]

-

E. coli RNR: In the prototypical E. coli RNR, this compound binding promotes the formation of an inactive α4β4 ring-like structure.[4][9] This complex holds the α and β subunits in a conformation that is incompatible with the necessary long-range radical transfer required for catalysis.[9] In contrast, ATP binding favors the active α2β2 complex.[9]

The following diagram illustrates the general principle of this compound-mediated allosteric inhibition of Class Ia RNR.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Allosteric Inhibition of Human Ribonucleotide Reductase by this compound Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structural basis for the allosteric regulation of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 8. youtube.com [youtube.com]

- 9. 3.3-Å resolution cryo-EM structure of human ribonucleotide reductase with substrate and allosteric regulators bound - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Extracellular dATP in Orchestrating Bacterial Biofilm Formation: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the emerging role of extracellular deoxyadenosine (B7792050) triphosphate (dATP) as a critical signaling molecule in the formation of bacterial biofilms. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents quantitative data, details experimental methodologies, and visualizes the underlying biological processes. Extracellular this compound, often considered a "danger signal" released from compromised host cells, is now understood to be a potent trigger for a defensive bacterial response: the formation of biofilms. This guide elucidates the mechanisms by which bacteria sense and respond to this signal, leading to enhanced adhesion, cell lysis, and the release of extracellular DNA (eDNA)—a key structural component of the biofilm matrix.

Introduction: Extracellular this compound as a "Danger Signal"

In the complex interplay between host and pathogen, the extracellular milieu is a critical battleground where signaling molecules dictate the course of infection. Among these, extracellular purines, particularly ATP and its deoxy-counterpart this compound, have emerged as significant "danger signals"[1][2][3][4]. Released from damaged or stressed host cells, these molecules alert the host's innate immune system[1][3][4]. However, pathogenic bacteria have evolved to intercept and interpret these signals for their own survival. This guide focuses on the role of extracellular this compound in triggering a pivotal bacterial defense mechanism: biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from host immune responses and antimicrobial agents.

The Signaling Pathway: From this compound Sensation to Biofilm Genesis

While the precise molecular pathway for this compound sensing and signal transduction in many bacterial species is still under active investigation, a general model can be proposed based on current evidence. Extracellular this compound is believed to initiate a cascade of events that culminates in increased biofilm formation, primarily through the release of extracellular DNA (eDNA), a critical component of the biofilm matrix[1][2][4].

The proposed signaling pathway involves the following key steps:

-

Sensing of Extracellular this compound : Bacteria likely possess outer membrane receptors or transport proteins that recognize and bind to extracellular this compound. While specific purinergic receptors analogous to those in eukaryotes have not been definitively identified in all bacteria, two-component systems are a plausible mechanism for sensing such environmental cues[5][6][7][8]. These systems typically involve a sensor histidine kinase in the cell membrane that, upon ligand binding, autophosphorylates and transfers the phosphoryl group to a cognate response regulator in the cytoplasm.

-

Signal Transduction : The activated response regulator, a transcription factor, then modulates the expression of target genes. In the context of e this compound signaling, this would likely include genes involved in cell lysis and eDNA release.

-

Induction of Cell Lysis : A subpopulation of the bacterial community undergoes controlled lysis. This process is crucial for the release of cellular contents, most importantly, genomic DNA, into the extracellular environment[1][2][4].

-

eDNA Release and Biofilm Matrix Formation : The released eDNA acts as a structural scaffold for the biofilm, promoting cell-to-cell adhesion and providing mechanical stability to the mature biofilm[1][4][9][10][11].

The following diagram illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway for e this compound-induced biofilm formation.

Quantitative Data: The Impact of this compound on Biofilm Formation and eDNA Release

Studies have demonstrated a dose-dependent effect of extracellular this compound on the formation of biofilms and the release of eDNA in various bacterial species. The following tables summarize key quantitative findings.

| Bacterial Strain | This compound Concentration (µM) | Biofilm Formation (OD600) | Fold Increase vs. Control | Reference |

| E. coli K-12 | 0 | 0.45 ± 0.05 | - | [1][4] |

| 200 | 0.65 ± 0.07 | ~1.4 | [1][4] | |

| 400 | 0.70 ± 0.08 | ~1.6 | [1][4] | |

| A. baumannii | 0 | 0.55 ± 0.06 | - | [1][4] |

| 200 | 0.80 ± 0.09 | ~1.5 | [1][4] | |

| 400 | 0.95 ± 0.10 | ~1.7 | [1][4] | |

| S. maltophilia | 0 | 0.30 ± 0.04 | - | [1][4] |

| 200 | 0.50 ± 0.06 | ~1.7 | [1][4] | |

| 400 | 0.65 ± 0.08 | ~2.2 | [1][4] | |

| S. aureus | 0 | 0.40 ± 0.05 | - | [1][4] |

| 200 | 0.60 ± 0.07 | ~1.5 | [1][4] | |

| 400 | 0.75 ± 0.09 | ~1.9 | [1][4] |

Table 1: Effect of Extracellular this compound on Biofilm Formation in Various Bacterial Species. Data are presented as mean ± standard deviation.

| Bacterial Strain | Condition | eDNA in Planktonic Culture (ng/mL) | eDNA in Biofilm Matrix (ng/mL) | Reference |

| E. coli K-12 | Control | 120 ± 15 | 250 ± 30 | [1][4] |

| + 400 µM this compound | 178 ± 20 (~48% increase) | 750 ± 80 (~200% increase) | [1][4] |

Table 2: Effect of Extracellular this compound on eDNA Release in E. coli K-12. Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of extracellular this compound and biofilm formation.

Quantification of Biofilm Formation (Crystal Violet Assay)

This protocol is a widely used method for quantifying the total biomass of a biofilm.

Materials:

-

96-well microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid in water

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow a fresh overnight culture of the desired bacterial strain in the appropriate liquid medium. Dilute the culture to a starting OD600 of approximately 0.01 in fresh medium.

-

Biofilm Growth: To the wells of a 96-well microtiter plate, add 100 µL of the diluted bacterial culture. Add this compound to achieve the desired final concentrations (e.g., 200 µM, 400 µM). Include control wells with no this compound.

-

Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.

-

Washing: Gently decant the medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile deionized water.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.

-

Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottomed 96-well plate. Measure the absorbance at a wavelength of 550-600 nm using a microplate reader.

Extraction and Quantification of Extracellular DNA (eDNA)

This protocol describes the extraction of eDNA from both planktonic cultures and biofilms, followed by quantification.

Materials:

-

Bacterial culture (planktonic or biofilm)

-

0.9% NaCl solution

-

Dispersin B

-

Proteinase K

-

0.2 µm syringe filters

-

Ethanol (B145695) (ice-cold)

-

Sterile MilliQ water

-

PicoGreen dsDNA Quantitation Kit (or equivalent)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Sample Preparation (Biofilm): Grow biofilms as described above. Resuspend biofilm cells in 0.9% NaCl solution and homogenize by vortexing for 1 minute.

-

Sample Preparation (Planktonic): Grow planktonic cultures to the desired phase. Centrifuge the culture, wash the cell pellet with fresh medium, and resuspend in medium with or without this compound. Incubate for a specified period (e.g., 2 hours).

-

Enzymatic Treatment: Treat the cell suspension with Dispersin B (e.g., 20 µg/mL) at 37°C for 30 minutes, followed by Proteinase K (e.g., 5 µg/mL) for another 30 minutes at 37°C.

-

Filtration: Filter the treated cell solution through a 0.2 µm syringe filter to remove bacterial cells. The filtrate contains the eDNA.

-

Ethanol Precipitation: Add two volumes of ice-cold ethanol to the filtrate to precipitate the eDNA. Incubate at -20°C overnight.

-

DNA Pellet Collection: Centrifuge the solution at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the eDNA.

-

Washing and Resuspension: Carefully decant the supernatant, wash the DNA pellet with 70% ethanol, and air-dry. Resuspend the eDNA in a small volume (e.g., 50 µL) of sterile MilliQ water.

-

Quantification: Quantify the amount of dsDNA using the PicoGreen dsDNA Quantitation Kit according to the manufacturer's instructions.

Measurement of Extracellular this compound Concentration (Luciferase-Based Assay)

While standard luciferase assays are specific for ATP, they can be adapted for this compound measurement, or more specific methods like HPLC-MS/MS can be used for precise quantification.

Principle (Luciferase Assay Adaptation): Firefly luciferase utilizes ATP to produce light. While less efficient, this compound can also serve as a substrate. A standard curve with known this compound concentrations is essential for quantification.

Materials:

-

Bacterial culture supernatant (filtered through a 0.2 µm filter)

-

This compound standards of known concentrations

-

Luciferase-based ATP detection reagent (e.g., BacTiter-Glo™)

-

Luminometer

Procedure:

-

Standard Curve Preparation: Prepare a series of this compound standards in the same medium as the bacterial culture to account for matrix effects.

-

Sample Preparation: Collect bacterial culture at the desired time point and centrifuge to pellet the cells. Filter the supernatant through a 0.2 µm filter to remove any remaining cells.

-

Assay: In a white-walled 96-well plate, add a defined volume of the filtered supernatant or this compound standard.

-

Reagent Addition: Add an equal volume of the luciferase-based ATP detection reagent to each well.

-

Incubation: Incubate for the time specified by the reagent manufacturer (typically 5-10 minutes) at room temperature to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a luminometer.

-

Quantification: Determine the this compound concentration in the samples by comparing their luminescence readings to the standard curve.